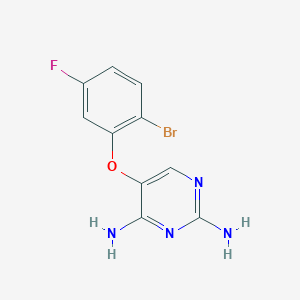

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-bromo-5-fluorophenoxy)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN4O/c11-6-2-1-5(12)3-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMIFFPYKIEWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC2=CN=C(N=C2N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701709 |

Source

|

| Record name | 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-20-6 |

Source

|

| Record name | 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

Introduction

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine is a pivotal advanced intermediate in contemporary pharmaceutical manufacturing. Its primary significance lies in its role as a cornerstone building block for the synthesis of Brigatinib , a potent, next-generation tyrosine kinase inhibitor.[1] Brigatinib is an FDA-approved therapy for patients with anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC), a specific subset of lung cancer.[1] The molecular architecture of this intermediate provides the core scaffold upon which the final pharmacophore of Brigatinib is constructed.

This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in the principles of nucleophilic aromatic substitution. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind the selection of reagents and conditions, and present a detailed, self-validating experimental workflow designed for reproducibility and scalability in a research or drug development setting.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The formation of the ether linkage in this compound is achieved via a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy involves the displacement of a halide on the electron-deficient pyrimidine ring by a phenoxide nucleophile. The overall transformation is depicted below:

Reaction Rationale:

The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient and thus activated towards attack by nucleophiles.[2] While aromatic rings are generally unreactive to nucleophiles, the electronic properties of heterocycles like pyrimidine facilitate this class of reaction.[3] The reaction proceeds through a well-defined addition-elimination mechanism, which is contingent on several key factors detailed below.

Mechanistic Deep Dive

The SNAr mechanism for this synthesis can be dissected into three critical stages:

-

Formation of the Nucleophile: The phenolic hydroxyl group of 2-Bromo-5-fluorophenol is weakly acidic and must be deprotonated by a suitable base to form the much more potent 2-bromo-5-fluorophenoxide anion. This step is crucial as the neutral phenol is not sufficiently nucleophilic to attack the pyrimidine ring.

-

Nucleophilic Attack & Meisenheimer Complex Formation: The generated phenoxide anion attacks the C5 carbon of 5-bromopyrimidine-2,4-diamine. This position is electronically susceptible, and the attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this complex is delocalized across the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization for this high-energy intermediate.[2]

-

Restoration of Aromaticity: The reaction concludes with the elimination of the bromide leaving group from the Meisenheimer complex. This step is energetically favorable as it restores the highly stable aromatic system of the pyrimidine ring, yielding the final ether product.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process controls to ensure reaction completion and product quality.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Role |

| 2-Bromo-5-fluorophenol | 190.99 | 112204-63-4 | Reactant |

| 5-Bromopyrimidine-2,4-diamine | 189.02 | 7338-43-4 | Reactant |

| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 7646-69-7 | Base |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 68-12-2 | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction Solvent |

| Saturated Sodium Bicarbonate (aq.) | - | - | Quenching/Wash |

| Brine (Saturated NaCl aq.) | - | - | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying Agent |

| Silica Gel (230-400 mesh) | - | 7631-86-9 | Stationary Phase |

Step-by-Step Methodology

1. Nucleophile Generation (Phenoxide Formation)

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Bromo-5-fluorophenol (1.0 eq).

-

Add anhydrous Dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).

-

Begin stirring under a positive pressure of nitrogen and cool the mixture to 0 °C using an ice-water bath.

-

Expert Insight: The use of a polar aprotic solvent like DMF is critical. It effectively solvates the sodium cation from the base, leaving a highly reactive, "naked" phenoxide anion, thereby accelerating the rate of the subsequent SNAr reaction.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

-

Safety Note: Sodium hydride reacts violently with water. Ensure all glassware is scrupulously dried and the reaction is maintained under an inert atmosphere. Hydrogen gas is evolved during the deprotonation and must be safely vented.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of gas evolution and the formation of a clear solution or fine suspension indicates the complete formation of the sodium phenoxide.

2. Nucleophilic Aromatic Substitution (SNAr) Reaction

-

To the solution of the sodium phenoxide, add 5-Bromopyrimidine-2,4-diamine (1.1 eq) in one portion.

-

Causality: A slight excess of the pyrimidine derivative can sometimes be used to ensure the complete consumption of the valuable phenol, though near-stoichiometric amounts are often effective.

-

Heat the reaction mixture to 90-100 °C using an oil bath and maintain this temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC is 5-10% Methanol in Dichloromethane. The reaction is typically complete within 8-16 hours.

-

Trustworthiness: In-process monitoring is a cornerstone of a reliable protocol. It prevents the formation of excess impurities from prolonged heating and confirms the consumption of starting materials before proceeding to the work-up.

3. Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF used). This will precipitate the crude product.

-

Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water.

-

Dissolve the crude solid in Ethyl Acetate (EtOAc). Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted phenol) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

-

Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of Dichloromethane to 5% Methanol in Dichloromethane to afford the pure this compound.

-

Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, Mass Spectrometry, and HPLC.

Visualizations

Overall Reaction Scheme

Caption: Overall SNAr reaction for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental synthesis workflow.

References

-

- This patent describes synthetic routes for intermediates of Brigatinib, providing context for the reaction conditions.

-

A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. J Cancer Res Ther. 2018. - This review outlines the importance and clinical application of Brigatinib. [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. J. Med. Chem. 2023. - Provides recent synthetic procedures related to Brigatinib and its precursors. [Link]

-

Advancing Cancer Treatment: The Significance of Brigatinib and its Precursor Intermediates. Ningbo Inno Pharmchem Co., Ltd. Blog. 2025. - Discusses the industrial relevance of Brigatinib intermediates. [Link]

- Preparation method of ALK inhibitor brigatinib. CN111138492A.

-

Synthesis of (A) 5-phenylazo-2,4-diamino pyrimidine derivatives (series 1). ResearchGate. - Shows general synthetic methods for 2,4-diaminopyrimidine derivatives. [Link]

- Synthesis method for 5-bromo-2-fluoropyrimidine. CN104447570A.

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A. - Provides further examples of the synthesis of functionalized bromopyrimidines.

-

Nucleophilic aromatic substitution. chemeurope.com. - A general overview of the SNAr reaction mechanism, including the formation of the Meisenheimer complex. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. - Provides a detailed explanation of the SNAr mechanism and its application to heteroaromatic systems like pyridine and pyrimidine. [Link]

-

nucleophilic aromatic substitutions. YouTube. - A video lecture explaining the principles of nucleophilic aromatic substitution on heteroaromatic compounds. [Link]

- Process for bromination of pyrimidine. US3956301A.

- Process for the preparation of 5-fluorocytosine. US4631327A.

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. - A discussion on the regioselectivity of SNAr reactions on the pyrimidine ring. [Link]

Sources

An In-depth Technical Guide to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine: A Privileged Scaffold in Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, spectral characteristics, and its potential as a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in kinases has made it a foundational element in the design of numerous inhibitors. The substitution at the 5-position of the pyrimidine ring with a phenoxy group allows for the exploration of the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency and selectivity. The specific compound, this compound, incorporates bromine and fluorine atoms, which can modulate physicochemical properties such as lipophilicity and metabolic stability, and potentially offer vectors for further chemical modification.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Value | Source/Justification |

| CAS Number | 935534-20-6 | |

| Molecular Formula | C₁₀H₈BrFN₄O | |

| Molecular Weight | 299.10 g/mol | [3] |

| Appearance | Likely an off-white to pale yellow solid | Based on similar compounds. |

| Melting Point | Not reported; expected to be >200 °C | Based on related diaminopyrimidine structures. |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Common for this class of compounds. |

| LogP (predicted) | ~2.5 - 3.5 | Prediction based on structural fragments. |

Synthesis and Purification

A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of similar 5-phenoxy-2,4-diaminopyrimidine derivatives.[4][5] The general strategy involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a substituted phenol.

Proposed Synthetic Pathway

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 3. 5-(2-Bromo-5-fluorophenoxy)-pyrimidine-2,4-diamine | 935534-20-6 [amp.chemicalbook.com]

- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine (CAS Number: 935534-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine, a heterocyclic small molecule belonging to the well-established class of 2,4-diaminopyrimidines. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to offer insights into its synthesis, physicochemical properties, potential biological activities, and applications in drug discovery. The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors targeting a range of therapeutic areas, most notably oncology. This guide will, therefore, explore the potential of this compound as a kinase inhibitor, detailing plausible synthetic routes, methods for characterization, and protocols for biological evaluation.

Introduction: The 2,4-Diaminopyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocycle found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, the 2,4-diaminopyrimidine core has emerged as a highly versatile and effective scaffold for the design of ATP-competitive kinase inhibitors.[1] The diaminopyrimidine moiety can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. Substitutions at the 5-position of the pyrimidine ring are directed towards the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of potency and selectivity against specific kinases.[2]

The subject of this guide, this compound, incorporates a substituted phenoxy group at this critical 5-position. The presence of the bromo and fluoro substituents on the phenyl ring is expected to modulate the compound's electronic and steric properties, influencing its binding affinity and pharmacokinetic profile.

Physicochemical Properties

| Property | Value |

| CAS Number | 935534-20-6 |

| Molecular Formula | C₁₀H₈BrFN₄O |

| Molecular Weight | 315.10 g/mol |

| Appearance (Predicted) | Off-white to pale yellow solid |

| Solubility (Predicted) | Soluble in DMSO and other polar organic solvents |

Synthesis and Characterization

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of related 5-phenoxypyrimidine derivatives. A common approach involves the coupling of a 5-halopyrimidine with a substituted phenol.

Proposed Synthetic Pathway

A likely synthetic strategy would involve a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, between 5-bromopyrimidine-2,4-diamine and 2-bromo-5-fluorophenol.

Caption: Proposed Ullmann condensation for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on the Ullmann condensation for the synthesis of diaryl ethers.[3][4][5]

Materials:

-

5-Bromopyrimidine-2,4-diamine

-

2-Bromo-5-fluorophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine-2,4-diamine (1.0 eq), 2-bromo-5-fluorophenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add a suitable high-boiling polar solvent such as DMF or NMP.

-

Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.[6][7]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[6]

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C-O, C-Br, C-F).[7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Applications

The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore for kinase inhibition. Therefore, this compound is predicted to exhibit inhibitory activity against one or more protein kinases. The specific kinase targets and the potency of inhibition would be determined by the nature of the 5-position substituent.

Kinase Inhibition

Derivatives of 2,4-diaminopyrimidine have been reported as inhibitors of a wide range of kinases, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.[2]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key target in various epithelial cancers.[8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinases: Crucial for angiogenesis, the formation of new blood vessels that support tumor growth.[8]

-

Focal Adhesion Kinase (FAK): Plays a role in cell adhesion, migration, and survival.

-

TANK-binding kinase 1 (TBK1): Implicated in innate immunity and neurodegenerative diseases.[1]

The 2-bromo-5-fluorophenoxy moiety of the title compound will interact with the solvent-exposed region of the kinase ATP-binding pocket. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. The fluorine atom can modulate the electronic properties of the phenyl ring and may also form favorable interactions within the binding site.

Antiproliferative Activity

As a potential kinase inhibitor, this compound is expected to exhibit antiproliferative activity against cancer cell lines that are dependent on the kinases it inhibits.

Experimental Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of a potential kinase inhibitor.

Kinase Inhibition Assay Protocol (Representative)

A common method for determining the in vitro kinase inhibitory activity of a compound is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Kinase of interest (e.g., CDK2/Cyclin A)

-

Substrate peptide

-

ATP

-

Assay buffer

-

This compound (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted test compound or controls to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time.

-

Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antiproliferative Assay Protocol (Representative MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Cell culture medium and supplements

-

This compound (test compound)

-

Positive control cytotoxic drug (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or controls and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percent cell viability for each compound concentration and determine the GI₅₀ or IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound can be rationalized by considering the SAR of the 2,4-diaminopyrimidine scaffold.

Caption: Key structural features influencing the biological activity of 2,4-diaminopyrimidine derivatives.

-

2,4-Diaminopyrimidine Core: Essential for binding to the kinase hinge region through hydrogen bonds.

-

5-Position Linker: The ether linkage at the 5-position provides a flexible connection to the substituted phenyl ring.

-

Substituted Phenyl Ring: The 2-bromo-5-fluoro substitution pattern will influence the compound's conformation and interactions within the active site. The electron-withdrawing nature of the halogens can affect the pKa of the phenoxy oxygen and the overall electronic properties of the molecule.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel kinase inhibitors. Based on the extensive literature on related 2,4-diaminopyrimidine derivatives, it is highly probable that this compound possesses antiproliferative and kinase inhibitory activities. Further research is warranted to synthesize and characterize this compound, followed by a thorough biological evaluation against a panel of kinases and cancer cell lines. The insights gained from such studies would contribute to the growing body of knowledge on this important class of therapeutic agents and could lead to the identification of new lead compounds for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

-

Anti-Proliferative Assay MTT results of three cancer cell lines treated... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole.

- BenchChem. (2025).

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

-

Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321–336. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (n.d.). ACS Omega. Retrieved January 20, 2026, from [Link]

-

Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. (2024). Molecules. [Link]

-

Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione. (2025). ResearchGate. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

-

Antiproliferative and Anticancer Activity of Chrysin on Human A549 Lung Cancer Cell Lines; Possible Clinical Application. (2024). Gene, Cell and Tissue. [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- US Patent for Ullmann reaction for the synthesis of diaryl ethers. (n.d.). Google Patents.

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of (A) 5-phenylazo-2,4-diamino pyrimidine derivatives (series 1). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

-

Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. (2025). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. brieflands.com [brieflands.com]

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine molecular weight

An In-Depth Technical Guide to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a compound of significant interest to researchers in medicinal chemistry and drug development. The 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" known for its role in potent and selective kinase inhibitors. This document details the core molecular properties, including its precise molecular weight, and outlines robust, field-proven methodologies for its synthesis and analytical characterization. Furthermore, it contextualizes the molecule's structural features and discusses their implications for its potential applications in modern therapeutic research.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted heteroaromatic compound designed to integrate key pharmacophoric features. Its foundational data is essential for any experimental design, from reaction stoichiometry to analytical interpretation.

The molecular formula of the compound is C₁₀H₈BrFN₄O.[1] Key quantitative descriptors are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 299.10 g/mol | [1] |

| Exact Mass | 297.98655 Da | [1] |

| CAS Number | 935534-20-6 | [1] |

| Chemical Formula | C₁₀H₈BrFN₄O | [1] |

| Rotatable Bond Count | 2 | [1] |

Chemical Structure

The structure consists of a central pyrimidine ring substituted with two amine groups at positions 2 and 4. A 2-bromo-5-fluorophenoxy group is attached at the 5-position, providing a distinct three-dimensional architecture and specific electronic properties.

Proposed Synthetic Strategy

While specific proprietary syntheses may vary, a robust and logical approach to this molecule can be derived from established heterocyclic chemistry principles, particularly the synthesis of related 2,4-diaminopyrimidine derivatives.[2][3] The most direct strategy involves a nucleophilic aromatic substitution (SNAr) reaction.

This proposed pathway involves the coupling of 5-bromopyrimidine-2,4-diamine with 2-bromo-5-fluorophenol. The electron-withdrawing nature of the pyrimidine ring activates the 5-position for nucleophilic attack by the phenoxide, which is generated in situ using a suitable base.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a self-validating system. The success of each step is confirmed by in-process controls (e.g., TLC) before proceeding, ensuring high confidence in the final product's integrity.

-

Reagent Preparation:

-

To a dry, nitrogen-purged reaction vessel, add 2-bromo-5-fluorophenol (1.1 equivalents).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol.

-

Causality: Using an anhydrous polar aprotic solvent like DMF is critical. It effectively solvates the ions involved without interfering with the nucleophile, thereby accelerating the SNAr reaction.

-

-

Formation of Nucleophile:

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise.

-

Causality: The base deprotonates the phenol to form the more potent phenoxide nucleophile. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stir for 30 minutes to ensure complete formation.

-

-

Coupling Reaction:

-

Add 5-bromopyrimidine-2,4-diamine (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 4-6 hours.

-

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate/Hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up and Isolation:

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: The aqueous work-up removes the DMF solvent and inorganic salts. The brine wash removes residual water from the organic phase.

-

-

Purification:

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Trustworthiness: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final compound as a solid.

-

Analytical Characterization Workflow

Comprehensive characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice in pharmaceutical research.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Methodology:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA.

-

Gradient: 10% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total peak area.

-

Protocol 2: Identity Confirmation via Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Mode: Positive ion mode is typically effective for nitrogenous bases.

-

Analysis: Look for the protonated molecular ion [M+H]⁺. The bromine atom will produce a characteristic isotopic pattern ([M+H]⁺ and [M+2+H]⁺) in an approximate 1:1 ratio.

-

Protocol 3: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise atomic connectivity and chemical structure.

-

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves polar, heteroaromatic compounds.

-

¹H NMR: Will show signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns will confirm the substitution pattern.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: Will show a singlet for the single fluorine atom, confirming its presence.

-

| Analytical Technique | Expected Result | Purpose |

| HPLC | Single major peak >98% area | Quantifies purity |

| LC-MS (ESI+) | m/z ≈ 298.99 / 300.99 (1:1 ratio) | Confirms molecular weight and Br presence |

| NMR Spectroscopy | Spectra consistent with proposed structure | Confirms atomic connectivity |

Significance in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound are highly relevant to modern drug design.

-

2,4-Diaminopyrimidine Core: This scaffold is a cornerstone of many kinase inhibitors.[4][5] The two amino groups are excellent hydrogen bond donors and acceptors, enabling them to form strong, bidentate interactions with the hinge region of the ATP-binding pocket of many kinases, a critical factor for achieving high potency.[5]

-

Fluorine Substitution: The incorporation of fluorine is a widely used strategy in medicinal chemistry.[6] The 5-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring. Furthermore, its electronegativity can modulate the electronics of the ring and potentially form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein.

-

Bromo Substitution: The 2-bromo group serves two purposes. First, it provides steric bulk that can direct the molecule's orientation within a binding pocket. Second, and more importantly, it serves as a valuable chemical handle for further synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries to optimize activity and properties.[7]

Given these features, this compound is a prime candidate for screening against various protein kinases implicated in oncology (e.g., FAK, EGFR)[5] or inflammatory diseases. It can serve as both a lead compound for optimization or as a key intermediate in the synthesis of more complex drug candidates.

Conclusion

This compound, with a molecular weight of 299.10 g/mol , is more than a collection of atoms; it is a rationally designed molecule embodying principles of modern medicinal chemistry. This guide has provided a framework for its synthesis and a robust, multi-technique workflow for its analytical characterization, ensuring the integrity required for advanced research. Its privileged core and strategic substitutions make it a compound of high interest for scientists engaged in the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available from: [Link]

-

PubChem. 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine. Available from: [Link]

-

PubChem. 2-Bromo-5-fluoropyrimidine. Available from: [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

International Journal of Pharmaceutical and Chemical Sciences. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Available from: [Link]

-

National Institutes of Health. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available from: [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Available from: [Link]

-

National Institutes of Health. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Available from: [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]

-

PubChemLite. 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

A Technical Guide to the Structure Elucidation of 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the pyrimidine scaffold, are of paramount importance. The compound 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine belongs to this critical class of molecules. Its structure suggests potential as a kinase inhibitor or for interaction with other biological targets central to therapeutic intervention.

Unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research is built.[1] For drug development professionals, an accurately defined structure is a non-negotiable prerequisite for understanding biological activity, optimizing lead compounds, and ensuring intellectual property is secure. This in-depth guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this compound, synthesizing data from a suite of modern analytical techniques.

The Strategic Workflow: A Multi-Pillar Approach

The elucidation of a novel or newly synthesized compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. The strength of the final structure assignment lies in the convergence and self-validation of data from these orthogonal methods. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, vibrational spectroscopy confirms functional groups, and X-ray crystallography, when possible, offers the definitive three-dimensional structure.[2]

Caption: Integrated workflow for molecular structure elucidation.

Part 1: Molecular Formula and Functional Group Analysis

High-Resolution Mass Spectrometry (HRMS)

The Causality: The first questions to answer for an unknown compound are "How much does it weigh?" and "What is its elemental composition?". HRMS provides exquisitely accurate mass measurements, allowing for the determination of a unique molecular formula.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).

-

Ionization Method: Electrospray Ionization (ESI) is typically used for polar, nitrogen-containing compounds like this pyrimidine derivative.

-

Analysis: The instrument is calibrated, and the sample is introduced. The resulting spectrum is analyzed for the molecular ion peak ([M+H]⁺ in positive ion mode).

Expected Data & Interpretation: For C₁₀H₈BrFN₄O, the expected monoisotopic mass is 297.9892. A key confirmatory feature is the isotopic pattern of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the HRMS will show two peaks of almost equal intensity separated by approximately 2 m/z units (e.g., for [M+H]⁺, peaks at ~298.99 and ~300.99), which is a definitive indicator of a single bromine atom in the molecule.[3]

Tandem Mass Spectrometry (MS/MS)

The Causality: By fragmenting the molecular ion, we can gain initial insights into the molecule's substructures and how they are connected.[4] The fragmentation pattern is a molecular fingerprint.[4]

Experimental Protocol:

-

The molecular ion ([M+H]⁺) is isolated in the mass spectrometer.

-

It is subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., N₂ or Ar).

-

The resulting fragment ions are mass-analyzed.

Expected Fragmentation Pathways: The ether linkage is a likely point of cleavage. We would anticipate fragmentation patterns corresponding to the pyrimidine-diamine portion and the bromo-fluorophenoxy portion of the molecule. This helps confirm the presence of these two key building blocks.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7][8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.[7]

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sampling: Typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The infrared spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands: The spectrum serves as a "chemical fingerprint," and key regions are analyzed to identify characteristic molecular vibrations.[7][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400-3100 (broad) | N-H stretch | Primary amine (-NH₂) groups |

| 3100-3000 | C-H stretch | Aromatic C-H |

| ~1650-1550 | C=C / C=N stretch | Pyrimidine and Phenyl rings |

| ~1250-1200 | C-O-C stretch | Aryl ether linkage |

| ~1200 | C-F stretch | Fluoroaromatic group |

| ~1100-1000 | C-N stretch | Amine groups |

| < 800 | C-Br stretch | Bromoaromatic group |

Source: Adapted from common FTIR correlation charts.[10][11]

Part 2: Mapping the Atomic Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[12][13] A suite of 1D and 2D experiments is required for a full assignment.[14][15]

1D NMR: ¹H and ¹³C Spectra

The Causality: 1D NMR provides the initial census of hydrogen and carbon atoms in the molecule, revealing their chemical environments and, for protons, their neighboring relationships through spin-spin coupling.[13]

Experimental Protocol:

-

Sample Prep: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, which is excellent for molecules with exchangeable amine protons).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire standard ¹H, ¹³C, and DEPT-135 spectra. The DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ carbons.

2D NMR: HSQC and HMBC Spectra

The Causality: While 1D spectra provide the pieces, 2D spectra provide the instructions for how they connect.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It's the most reliable way to assign carbon signals based on their attached, and more easily interpreted, proton signals.[16][17][18][19]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to mapping the molecular skeleton. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[17][20][21] This is crucial for connecting quaternary (non-protonated) carbons to the rest of the structure and for linking the phenoxy ring to the pyrimidine ring across the ether oxygen.[17][19]

Caption: Key HMBC correlations for linking the molecular fragments.

Integrated NMR Data Analysis

By combining all NMR data, a full assignment can be made. The chemical shifts are influenced by the electronic environment, while coupling constants (J-values) between aromatic protons reveal their relative positions (ortho, meta, para).

Table 2: Predicted NMR Assignments (in DMSO-d₆)

| Position | Type | ¹H δ (ppm) (mult, J Hz) | ¹³C δ (ppm) | Key HMBC Correlations from Proton to Carbon |

| Pyrimidine-2 | C | - | ~162.5 | NH₂ protons |

| Pyrimidine-4 | C | - | ~160.0 | H6, NH₂ protons |

| Pyrimidine-5 | C | - | ~125.0 | H6, H6' |

| Pyrimidine-6 | CH | ~7.8 (s) | ~145.0 | C2, C4, C5 |

| Phenoxy-1' | C | - | ~152.0 | H3', H6' |

| Phenoxy-2' | C-Br | - | ~110.0 | H3', H4', H6' |

| Phenoxy-3' | CH | ~7.6 (dd, 9, 3) | ~128.0 | C1', C2', C4', C5' |

| Phenoxy-4' | CH | ~7.2 (td, 9, 3) | ~115.0 | C2', C5', C6' |

| Phenoxy-5' | C-F | - | ~158.0 (d, ¹JCF≈240) | H3', H4', H6' |

| Phenoxy-6' | CH | ~7.4 (dd, 9, 5) | ~118.0 | C1', C2', C4', C5' |

| 2-NH₂ | NH₂ | ~6.5 (br s) | - | C2, C4 |

| 4-NH₂ | NH₂ | ~6.2 (br s) | - | C2, C4, C5 |

Note: Predicted values. Actual shifts and couplings must be confirmed experimentally.

Part 3: Definitive Structure Confirmation

Single Crystal X-ray Crystallography

The Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[22][23] It generates a 3D model of the molecule at atomic resolution, confirming not only the connectivity but also the precise bond lengths, angles, and solid-state conformation.[24][25]

Experimental Protocol:

-

Crystallization: Suitable single crystals must be grown, often by slow evaporation of a solvent or vapor diffusion. This can be the most challenging step.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.

-

Structure Solution & Refinement: The diffraction pattern is used to calculate the electron density map of the unit cell, from which the atomic positions are determined and the structure is refined.

Outcome: A successful X-ray structure determination provides an incontrovertible model of the molecule, validating all conclusions drawn from spectroscopic data. It is the gold standard for structure proof and is often required for patent applications and regulatory submissions.[26]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental formula, while FTIR confirms the presence of key functional groups. The core of the elucidation is performed using a suite of 1D and 2D NMR experiments, which meticulously map the atomic connectivity of the molecular skeleton. Finally, single-crystal X-ray crystallography can provide the ultimate, definitive confirmation of the structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data, providing the trustworthy and authoritative structural foundation necessary for advancing the molecule in a drug development pipeline.

References

- Blundell, T. L., & Johnson, L. N. (1976). Protein Crystallography. Academic Press.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved January 19, 2026, from [Link]

-

Netterwald, J. (2007). Crystallography Illuminates Drug Targets. Drug Discovery and Development. Retrieved January 19, 2026, from [Link]

-

Rebelo, R. P., et al. (2021). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 18(5), 585-597. Retrieved January 19, 2026, from [Link]

-

Schrader, W., & Klein, H. W. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3389-3397. Retrieved January 19, 2026, from [Link]

-

Smyth, M. S., & Martin, J. H. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Drug Discovery Today, 28(5), 103553. Retrieved January 19, 2026, from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Retrieved January 19, 2026, from [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. Retrieved January 19, 2026, from [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved January 19, 2026, from [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 19, 2026, from [Link]

-

Sungkyunkwan University. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43, 1114–1127. Retrieved January 19, 2026, from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved January 19, 2026, from [Link]

-

Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Retrieved January 19, 2026, from [Link]

-

Moser, A. (2008). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. Retrieved January 19, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 19, 2026, from [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved January 19, 2026, from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]

- Elvidge, J. A., & Jackman, L. M. (1961). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 26(4), 1126-1132.

-

Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved January 19, 2026, from [Link]

-

Singh, S., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 3(3), 253-258. Retrieved January 19, 2026, from [Link]

-

Al-Said, M. S., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 17(9), 10339-10350. Retrieved January 19, 2026, from [Link]

-

Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 19, 2026, from [Link]

Sources

- 1. pure.skku.edu [pure.skku.edu]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(2-Bromo-5-fluorophenoxy)-pyrimidine-2,4-diamine | 935534-20-6 [amp.chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. sphinxsai.com [sphinxsai.com]

- 6. article.sapub.org [article.sapub.org]

- 7. azooptics.com [azooptics.com]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jchps.com [jchps.com]

- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. emerypharma.com [emerypharma.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. acdlabs.com [acdlabs.com]

- 22. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 25. migrationletters.com [migrationletters.com]

- 26. tandfonline.com [tandfonline.com]

The 2,4-Diaminopyrimidine Core: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, particularly within oncology and immunology, the strategic identification of "privileged scaffolds" has become a cornerstone of efficient medicinal chemistry. These molecular frameworks demonstrate the inherent ability to bind to multiple biological targets, offering a fertile ground for the development of potent and selective therapeutic agents. Among these, the 2,4-diaminopyrimidine nucleus has emerged as a remarkably versatile and potent platform for the development of a wide array of kinase inhibitors. Its structure, capable of mimicking the purine core of ATP, allows for competitive inhibition of a vast number of kinases implicated in pathological signaling cascades.

While a comprehensive analysis of every derivative is beyond the scope of a single guide, this document will delve into the core principles governing the mechanism of action, structure-activity relationships (SAR), and experimental validation of this critical compound class. We will use the representative structure of 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine as a conceptual anchor to explore the broader principles that empower this scaffold's therapeutic potential. This compound, while not extensively characterized in public literature, embodies the key structural motifs—a 2,4-diaminopyrimidine core, a substituted phenoxy group at the C5 position, and halogen atoms—that are frequently modulated in the design of advanced kinase inhibitors.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights into the foundational science and practical application of 2,4-diaminopyrimidine-based kinase inhibitors.

Core Mechanism of Action: The ATP-Competitive Hinge-Binding Motif

The vast majority of 2,4-diaminopyrimidine derivatives function as Type I or Type II kinase inhibitors, targeting the ATP-binding site of the kinase catalytic domain.[1] The efficacy of this scaffold is fundamentally rooted in its ability to form critical hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[2][3] This interaction effectively mimics the binding of the adenine moiety of ATP, competitively blocking the enzyme's ability to bind its natural substrate and catalyze phosphorylation.[4]

The 2,4-diaminopyrimidine core typically establishes two or three key hydrogen bonds with the backbone of the hinge region:

-

The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor.

-

The exocyclic amino group at the C2 position acts as a hydrogen bond donor.

-

The exocyclic amino group at the C4 position also acts as a hydrogen bond donor.

This conserved binding pattern serves as an anchor, positioning the rest of the molecule to interact with other regions of the ATP-binding pocket, which in turn dictates the inhibitor's potency and selectivity.[3]

Caption: General hydrogen bonding between the 2,4-diaminopyrimidine core and the kinase hinge.

Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity

The true power of the 2,4-diaminopyrimidine scaffold lies in its synthetic tractability, allowing for systematic modifications to optimize its pharmacological profile. The SAR for this class is complex and often target-specific, but general principles can be outlined.

-

Substitutions at the C5 Position: The C5 position is often directed towards the solvent-exposed region of the ATP binding site. Large, hydrophobic, or aromatic groups at this position, such as the 2-bromo-5-fluorophenoxy group in our reference molecule, can significantly enhance potency by forming additional van der Waals or hydrophobic interactions. This position is a key determinant of kinase selectivity, as the topography of this region varies considerably across the kinome.

-

Substitutions on the N2 and N4 Amino Groups: Modifications at these positions are critical for fine-tuning the inhibitor's interactions with the regions surrounding the hinge. Small alkyl or cycloalkyl groups can improve potency and metabolic stability. Aromatic or heteroaromatic rings attached to these amino groups can extend into other pockets, such as the "gatekeeper" residue pocket, further enhancing selectivity and potency. For instance, studies on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors have shown that careful optimization of these substituents is crucial for achieving nanomolar potency.[5]

The presence of halogen atoms, such as the bromine and fluorine in this compound, can also play a significant role. They can modulate the electronic properties of the aromatic rings, influence binding through halogen bonds, and improve pharmacokinetic properties like membrane permeability and metabolic stability.

Table 1: Representative 2,4-Diaminopyrimidine-Based Kinase Inhibitors and their Targets

| Kinase Target | Representative Compound(s) | Reported IC50 | Key Therapeutic Area | Reference(s) |

| HPK1 | Compound 14g | 0.15 nM | Immuno-oncology | [5] |

| PAK4 | Compound B6 | 5.9 nM | Oncology | [6] |

| TRK | Compound 19k | Pan-TRK inhibitor | Oncology | [7] |

| Sky Kinase | 2-aminobenzyl analogs | Good inhibition | Oncology, Thrombosis | [8] |

| CDK7 | Compound 22 | 7.21 nM | Oncology | [9] |

| MK2 | Compounds 15, 31a, 31b | As low as 19 nM | Inflammatory Diseases | [10] |

Target Validation and Downstream Effects: A Case Study with HPK1

To illustrate the cellular mechanism of action, let's consider the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling.[5] Inhibition of HPK1 by a 2,4-diaminopyrimidine derivative is a promising strategy in immuno-oncology to enhance anti-tumor immunity.

Upon binding to the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of key transcription factors like NFAT and AP-1, which drive the production of interleukin-2 (IL-2) and promote T-cell proliferation and effector function. HPK1 dampens this signal by phosphorylating downstream adaptor proteins like SLP-76, leading to their degradation. A potent and selective 2,4-diaminopyrimidine-based HPK1 inhibitor would block this negative regulation, thereby enhancing and sustaining T-cell activation.

Caption: Inhibition of HPK1 enhances T-cell signaling by preventing SLP-76 degradation.

Experimental Protocols for Inhibitor Characterization

The robust characterization of any novel kinase inhibitor requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and, eventually, in vivo models. The trustworthiness of the data relies on self-validating systems and adherence to established protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a common method for determining the IC50 of an inhibitor.[11]

Objective: To determine the concentration at which a test compound inhibits 50% of the kinase's enzymatic activity (IC50).

Methodology:

-

Reaction Setup: In a 384-well plate, prepare the kinase reaction by adding the following components in order:

-

Test compound (e.g., this compound) at various concentrations (typically a 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase and substrate/peptide solution.

-

ATP solution to initiate the reaction.

-

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.[12]

Objective: To determine the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Caption: A generalized workflow for the preclinical characterization of a kinase inhibitor.

Conclusion and Future Directions

The 2,4-diaminopyrimidine scaffold represents a triumph of medicinal chemistry, providing a robust and adaptable framework for the design of targeted kinase inhibitors. Its core mechanism—ATP-competitive inhibition via hinge binding—is well-established, and the extensive body of research on its derivatives provides a clear roadmap for further optimization. While specific compounds like this compound may currently lack detailed public characterization, they fit perfectly within this highly successful paradigm.

Future research will undoubtedly continue to leverage this privileged core to target a wider range of kinases with even greater selectivity and improved drug-like properties. The development of novel derivatives will focus on addressing challenges such as acquired resistance, off-target toxicities, and penetrating difficult-to-drug targets within the human kinome. The principles and methodologies outlined in this guide provide a solid foundation for professionals engaged in this exciting and impactful area of drug discovery.

References

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]

-

Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. Available at: [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. Available at: [Link]

-

Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available at: [Link]

-

Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. Available at: [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks. PMC. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers. ResearchGate. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. Available at: [Link]

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. Available at: [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

-

2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. PubMed. Available at: [Link]

-

2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. PubMed. Available at: [Link]

-

In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. Available at: [Link]

-

Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. Available at: [Link]

-

SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. ACS Publications. Available at: [Link]

-

Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. OUCI. Available at: [Link]

-

How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. Available at: [Link]

-

How Ligands Interact with the Kinase Hinge. PMC. Available at: [Link]

-

Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. Available at: [Link]

-

Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. Available at: [Link]

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

Sources

- 1. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hinge Binders Library - Enamine [enamine.net]

- 5. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Activities of 2,4-Diaminopyrimidine Derivatives: Mechanisms, Applications, and Experimental Evaluation

Authored by a Senior Application Scientist

Introduction: The 2,4-Diaminopyrimidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. The 2,4-diaminopyrimidine nucleus is a quintessential example of such a scaffold. Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, allows for versatile interactions with the active sites of numerous enzymes and receptors.